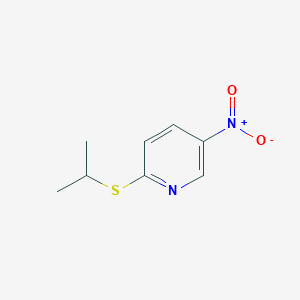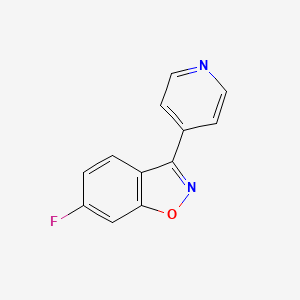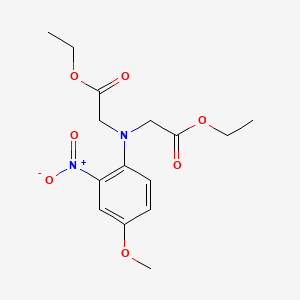
2-(Isopropylsulfanyl)-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isopropylsulfanyl)-5-nitropyridine is an organic compound that belongs to the class of nitropyridines It features a pyridine ring substituted with an isopropylsulfanyl group at the 2-position and a nitro group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylsulfanyl)-5-nitropyridine typically involves the nitration of 2-(Isopropylsulfanyl)pyridine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration: 2-(Isopropylsulfanyl)pyridine is treated with a nitrating mixture (HNO₃/H₂SO₄) at a temperature range of 0-5°C to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(Isopropylsulfanyl)-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 2-(Isopropylsulfanyl)-5-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-(Isopropylsulfanyl)-5-nitropyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(Isopropylsulfanyl)-5-nitropyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The nitro group can participate in redox reactions, while the isopropylsulfanyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
2-(Methylsulfanyl)-5-nitropyridine: Similar structure but with a methyl group instead of an isopropyl group.
2-(Ethylsulfanyl)-5-nitropyridine: Similar structure but with an ethyl group instead of an isopropyl group.
2-(Isopropylsulfanyl)-3-nitropyridine: Similar structure but with the nitro group at the 3-position instead of the 5-position.
Uniqueness
2-(Isopropylsulfanyl)-5-nitropyridine is unique due to the specific positioning of the isopropylsulfanyl and nitro groups on the pyridine ring, which can influence its reactivity and interactions with biological targets. The isopropyl group provides steric hindrance and hydrophobic interactions, while the nitro group offers redox activity, making this compound versatile for various applications.
特性
分子式 |
C8H10N2O2S |
|---|---|
分子量 |
198.24 g/mol |
IUPAC名 |
5-nitro-2-propan-2-ylsulfanylpyridine |
InChI |
InChI=1S/C8H10N2O2S/c1-6(2)13-8-4-3-7(5-9-8)10(11)12/h3-6H,1-2H3 |
InChIキー |
KHFKORAGLAFTGE-UHFFFAOYSA-N |
正規SMILES |
CC(C)SC1=NC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Benzo[b]thien-3-yl-2,3,4,5-tetrahydro-3-methylpyridine](/img/structure/B13933388.png)
![1,6,7,8-Tetrahydro-2h-indeno[5,4-b]furan-8-ylacetonitrile](/img/structure/B13933394.png)

![2-[2-Chloro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane](/img/structure/B13933403.png)





